2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-trioxatriborinane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

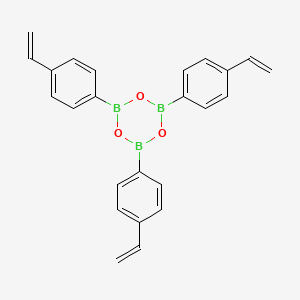

2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane is a complex organic compound with a unique structure that includes three vinylphenyl groups attached to a trioxatriborinane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with tris(4-vinylphenyl)amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for 2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane can undergo various chemical reactions, including:

Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various electrophiles can be used in substitution reactions, often under the influence of catalysts or specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl groups can lead to the formation of epoxides, while reduction can yield saturated hydrocarbons.

Scientific Research Applications

2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane has several applications in scientific research:

Materials Science: It is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.

Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new therapeutic compounds.

Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane exerts its effects is primarily related to its ability to participate in various chemical reactions. The vinyl groups can undergo polymerization, leading to the formation of complex polymeric structures. Additionally, the boron atoms in the trioxatriborinane core can interact with other molecules, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

2,4,6-Tris(4-vinylphenyl)borazine: This compound has a similar structure but with a borazine core instead of a trioxatriborinane core.

Tris(4-vinylphenyl)phosphane: Another similar compound, where the central atom is phosphorus instead of boron.

Uniqueness

2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane is unique due to the presence of the trioxatriborinane core, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.

Biological Activity

2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-trioxatriborinane (CAS Number: 22776-95-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its antimicrobial properties and cytotoxic effects.

Chemical Structure and Properties

The compound features a trioxatriborinane core with three 4-ethenylphenyl substituents. Its molecular formula is C24H25B3O3, and it has a molecular weight of approximately 439.59 g/mol. The presence of boron in its structure is significant as boron compounds are known for their unique reactivity and biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of similar boron-containing compounds. While specific data on this compound is limited, related compounds have shown promising results.

Table 1: Antimicrobial Activity of Related Boron Compounds

| Compound Name | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiourea Derivative | Staphylococcus aureus, E. coli | 32 - 1024 µg/mL |

| Boronic Acid Derivative | Candida albicans | 256 - 32 µg/mL |

The above table summarizes findings from related studies where boron compounds exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Cytotoxicity Studies

Cytotoxicity is another area of interest for boron-containing compounds. Research indicates that certain derivatives can exhibit selective cytotoxic effects on cancer cell lines while sparing normal cells. For instance:

- Study Findings : A study on boron derivatives demonstrated that they could induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Mechanism : The proposed mechanism involves the disruption of cellular signaling and the induction of oxidative stress leading to cell death.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial efficacy of a series of boron derivatives including those structurally similar to this compound.

- Results : The study found that certain derivatives displayed significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and E. coli, with MIC values as low as 32 µg/mL.

-

Cytotoxicity in Cancer Cells :

- Objective : To assess the cytotoxic effects of boron-based compounds on various cancer cell lines.

- Results : The compounds induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 50 µM.

Properties

CAS No. |

16396-62-6 |

|---|---|

Molecular Formula |

C24H21B3O3 |

Molecular Weight |

389.9 g/mol |

IUPAC Name |

2,4,6-tris(4-ethenylphenyl)-1,3,5,2,4,6-trioxatriborinane |

InChI |

InChI=1S/C24H21B3O3/c1-4-19-7-13-22(14-8-19)25-28-26(23-15-9-20(5-2)10-16-23)30-27(29-25)24-17-11-21(6-3)12-18-24/h4-18H,1-3H2 |

InChI Key |

JTGSJFSOAAJGPP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OB(OB(O1)C2=CC=C(C=C2)C=C)C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.